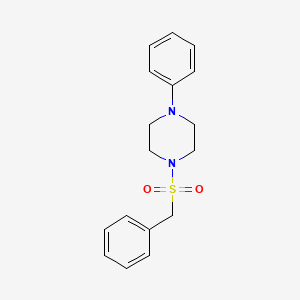

1-(benzylsulfonyl)-4-phenylpiperazine

Description

Contextualization of Piperazine (B1678402) Derivatives in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its prevalence in drug molecules can be attributed to several key factors. The piperazine scaffold can significantly influence the physicochemical properties of a compound, such as its solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME). auburn.edu The two nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets, and can be readily substituted to modulate a compound's pharmacological profile. nih.gov

This versatility has led to the incorporation of the piperazine motif into a wide array of therapeutic agents with diverse biological activities. auburn.edu Notable examples include antipsychotics, antidepressants, antihistamines, and anticancer agents. eurekaselect.comresearchgate.net The ability of the piperazine ring to serve as a linker between two distinct pharmacophores has also been extensively utilized in drug design. auburn.edu

Rationale for Research Focus on 1-(benzylsulfonyl)-4-phenylpiperazine Scaffolds

The specific focus on the this compound scaffold stems from the synergistic potential of its constituent parts. The phenylpiperazine core is a well-established pharmacophore, particularly in the development of agents targeting the central nervous system (CNS). eurekaselect.comresearchgate.net Arylpiperazine derivatives are known to interact with various neurotransmitter receptors, including dopamine (B1211576) and serotonin (B10506) receptors, making them valuable for the treatment of psychiatric disorders like schizophrenia. eurekaselect.comresearchgate.netnih.gov

The introduction of a benzylsulfonyl group at the N1 position of the piperazine ring introduces a sulfonamide functionality. Sulfonamides are another critical class of pharmacophores known for their diverse biological activities, including antimicrobial and anticancer properties. nih.gov The sulfonamide group can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target proteins. nih.gov Furthermore, the lipophilicity and electronic properties of the benzylsulfonyl moiety can be fine-tuned through substitution on the benzyl (B1604629) ring, allowing for the optimization of a compound's pharmacokinetic and pharmacodynamic profile. nih.gov

The combination of the phenylpiperazine and benzylsulfonyl moieties in a single molecule, therefore, presents an opportunity to create hybrid compounds with novel or enhanced biological activities. Research into this scaffold is driven by the hypothesis that the resulting molecules may exhibit unique pharmacological profiles, potentially targeting multiple biological pathways or possessing improved drug-like properties compared to their individual components. For instance, the hybridization of a benzhydrylpiperazine core with a nitrobenzenesulfonamide has been explored for developing new antitubercular agents. nih.gov

Historical Overview of Related Chemical Space Exploration

The exploration of the chemical space around piperazine-containing compounds has a rich history. The journey began with the discovery of the antihistaminic properties of phenbenzamine (B1679789) in the 1940s, which featured a piperazine-like ethylenediamine (B42938) core. This discovery spurred further research into related heterocyclic amines, leading to the development of the first piperazine-based antipsychotic, chlorpromazine (B137089), in the 1950s. nih.gov The success of chlorpromazine revolutionized the treatment of psychosis and firmly established the importance of the piperazine scaffold in CNS drug discovery. nih.gov

Throughout the latter half of the 20th century, extensive structure-activity relationship (SAR) studies were conducted on arylpiperazine derivatives, leading to the development of numerous atypical antipsychotics with improved side-effect profiles. eurekaselect.comresearchgate.netnih.gov These studies systematically explored the impact of various substituents on the phenyl ring and the nature of the group attached to the second piperazine nitrogen.

The incorporation of the sulfonamide moiety into drug design also has a long history, dating back to the discovery of the antibacterial sulfonamides in the 1930s. Over time, the versatility of the sulfonamide group led to its inclusion in a wide range of therapeutic agents beyond antimicrobials, including diuretics, anticonvulsants, and anticancer drugs.

The convergence of these two historically significant pharmacophores in the form of benzenesulfonylpiperazine derivatives is a more recent development in medicinal chemistry. The synthesis of compounds like this compound and its analogs represents a rational drug design approach, aiming to combine the favorable properties of both the piperazine and sulfonamide scaffolds to create novel therapeutic candidates. For example, research into benzenesulfonamide (B165840) derivatives has identified potent inhibitors of the TRPV4 channel, which are being investigated for the treatment of acute lung injury. nih.gov

Detailed Research Findings

To provide a clearer understanding of the structure-activity relationships within this chemical class, the following tables summarize key findings from research on related sulfonylpiperazine derivatives.

Table 1: Biological Activity of Selected Phenylpiperazine Sulfonamide Derivatives

| Compound Name | Structure | Biological Activity | Reference |

| 1-(Bis(4-fluorophenyl)methyl)-4-((2,4-dinitrophenyl)sulfonyl)piperazine | Antimycobacterial | nih.gov | |

| 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine | Acaricidal | nih.gov | |

| 1-((2,3-Dihydrobenzo[b] nih.govvoronoiapp.comdioxin-6-yl)methyl)-4-(phenylsulfonyl)piperazine | Selective COX-2 inhibitor, Anti-inflammatory | nih.gov |

Table 2: Synthesis of Substituted Phenylpiperazine Derivatives

| Starting Material | Reagent | Product | Reference |

| 1-Benzhydrylpiperazine | 2,4-Dinitrobenzenesulfonyl chloride | 1-Benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine | nih.gov |

| 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine | Trifluoromethanesulfonyl chloride | 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine | nih.gov |

| 1-((2,3-Dihydrobenzo[b] nih.govvoronoiapp.comdioxin-6-yl)methyl)piperazine | Benzenesulfonyl chloride | 1-((2,3-Dihydrobenzo[b] nih.govvoronoiapp.comdioxin-6-yl)methyl)-4-(phenylsulfonyl)piperazine | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylsulfonyl-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c20-22(21,15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-10H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGBCSKWGZGQJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 Benzylsulfonyl 4 Phenylpiperazine

General Synthetic Routes to 1-(benzylsulfonyl)-4-phenylpiperazine

The most common and direct method for the synthesis of this compound involves the sulfonamidation of 1-phenylpiperazine (B188723). This reaction is a cornerstone in the synthesis of a wide array of arylsulfonylpiperazine derivatives. researchgate.net

Key Reaction Steps and Intermediates

The synthesis is typically a one-step process where two key intermediates are reacted to form the final product.

Step 1: Nucleophilic Substitution. The synthesis commences with the reaction of 1-phenylpiperazine with benzylsulfonyl chloride. In this step, the secondary amine of the piperazine (B1678402) ring acts as a nucleophile, attacking the electrophilic sulfur atom of the benzylsulfonyl chloride. This results in the formation of a new sulfur-nitrogen bond and the elimination of hydrogen chloride.

The key intermediates in this synthesis are:

1-Phenylpiperazine: This is the starting amine, providing the core piperazine and phenyl moieties.

Benzylsulfonyl chloride: This reagent provides the benzylsulfonyl group that is crucial for the structure of the final compound.

Reaction Conditions and Optimization Strategies

The efficiency and yield of the sulfonamidation reaction are highly dependent on the reaction conditions.

Base: The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. The choice of base is critical to prevent the protonation of the starting amine, which would render it non-nucleophilic. Common bases used include triethylamine (B128534) or an aqueous solution of a mild base to maintain a controlled pH. researchgate.netnih.gov The use of a base drives the reaction to completion by sequestering the acid produced.

Solvent: The choice of solvent is also important for ensuring that the reactants are fully dissolved and can interact effectively. Water has been successfully used as a reaction medium, offering an environmentally friendly approach. researchgate.net Other organic solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) can also be employed, particularly when dealing with reactants that have limited solubility in water.

Temperature: The reaction is often performed at room temperature. However, in some cases, gentle heating or cooling may be necessary to control the reaction rate and minimize the formation of side products.

Optimization strategies often involve screening different bases and solvents to find the combination that provides the highest yield and purity of the final product. For instance, maintaining the pH of the reaction mixture is a key parameter that is often optimized. researchgate.net

Exploration of Analog Synthesis

The synthesis of analogs of this compound is a key strategy for exploring the structure-activity relationships (SAR) of this class of compounds. Modifications can be introduced at three main positions: the piperazine ring, the phenyl moiety, and the benzylsulfonyl group.

Modifications at the Piperazine Ring

While the core this compound structure is the focus, the piperazine ring itself can be part of a more complex system. For instance, the piperazine ring can be formed from a precursor like 3,4-dihydroquinoxalin-2(1H)-one. nih.gov This allows for the synthesis of tetracyclic analogs where the piperazine ring is fused to other ring systems. The synthesis of N-alkyl derivatives of piperazine is also a common strategy, which can be achieved through nucleophilic substitution on alkyl halides, reductive amination, or the reduction of carboxamides. nih.gov

Substitutions on the Phenyl Moiety

Introducing substituents on the phenyl ring attached to the piperazine nitrogen is a common approach to modulate the electronic and steric properties of the molecule. This can be achieved by starting with a substituted 1-phenylpiperazine derivative. For example, derivatives with chloro, dichloro, or trifluoromethyl groups on the phenyl ring have been synthesized. nih.gov

The synthesis of these analogs follows the same general sulfonamidation route, where the appropriately substituted 1-phenylpiperazine is reacted with benzylsulfonyl chloride. The presence of electron-withdrawing or electron-donating groups on the phenyl ring can influence the reactivity of the starting amine and the properties of the final compound.

| Substituent on Phenyl Ring | Starting Material | Reference |

| 3,4-dichloro | 1-(3,4-dichlorophenyl)piperazine | nih.gov |

| 3-trifluoromethyl | 1-(m-trifluoromethylphenyl)piperazine | nih.gov |

| 4-chloro | 1-(4-chlorophenyl)piperazine | researchgate.net |

Variations of the Benzylsulfonyl Group

Modifying the benzylsulfonyl group is another important strategy for analog synthesis. This can involve introducing substituents on the benzyl (B1604629) ring or replacing the benzyl group with other aryl or alkyl groups. This is achieved by using different sulfonyl chlorides in the reaction with 1-phenylpiperazine. A variety of (un)substituted alkyl/arylsulfonyl chlorides can be used to generate a library of analogs. researchgate.net

For example, nitro-substituted benzenesulfonyl chlorides have been used to synthesize analogs with potent biological activities. nih.gov The synthesis of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors also demonstrates the replacement of the benzyl group with a propyl group. nih.govresearchgate.net

| Sulfonyl Chloride Used | Resulting Analog Group | Reference |

| 2-Nitrobenzenesulfonyl chloride | 1-((2-Nitrophenyl)sulfonyl)-4-phenylpiperazine | nih.gov |

| 4-Nitrobenzenesulfonyl chloride | 1-((4-Nitrophenyl)sulfonyl)-4-phenylpiperazine | nih.gov |

| 2,4-Dinitrobenzenesulfonyl chloride | 1-((2,4-Dinitrophenyl)sulfonyl)-4-phenylpiperazine | nih.gov |

| Propanesulfonyl chloride | 1-(Propylsulfonyl)-4-phenylpiperazine | nih.govresearchgate.net |

Stereochemical Considerations in Synthesis

The synthesis of this compound itself does not inherently generate a stereocenter, assuming the use of achiral starting materials. The core structure of 1-phenylpiperazine and benzylsulfonyl chloride lacks chiral centers. However, stereochemistry becomes a critical consideration when introducing substituents on either the phenyl or benzyl rings, or on the piperazine ring itself, that could lead to the formation of stereoisomers.

In the broader context of synthesizing piperazine derivatives, if a chiral starting material is used, such as a substituted piperazine with a stereocenter, the synthetic route must be designed to preserve or control the stereochemistry. For instance, if a synthesis begins with an enantiomerically pure substituted piperazine, the subsequent sulfonylation reaction with benzylsulfonyl chloride is unlikely to affect the existing chiral center.

When it comes to the separation of potential enantiomers or diastereomers of derivatives, established methods for chiral resolution of piperazine-containing compounds can be employed. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) are commonly utilized to separate enantiomers. 5z.com For example, polysaccharide-based chiral selectors have proven effective in resolving various chiral molecules. Additionally, capillary electrophoresis (CE) with chiral selectors like cyclodextrins offers another powerful analytical and preparative tool for separating chiral piperazine derivatives.

Novel Synthetic Approaches and Green Chemistry Principles

While traditional synthetic methods for this compound are robust, there is a growing emphasis on developing more environmentally benign and efficient processes. Green chemistry principles can be applied to various stages of the synthesis.

One key area of improvement is the choice of solvents. Replacing hazardous solvents like dichloromethane (DCM) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact. Furthermore, exploring solvent-free reaction conditions, potentially with the use of microwave or ultrasound irradiation, can lead to shorter reaction times, higher yields, and reduced energy consumption. mdpi.com

The synthesis of the benzylsulfonyl chloride precursor can also be made more environmentally friendly. Traditional methods often use reagents like thionyl chloride or oxalyl chloride, which are hazardous. Newer methods focus on the direct oxidative chlorination of thiols or related compounds using milder and safer reagents. nih.gov

Another green approach involves the use of one-pot synthesis procedures. A one-pot synthesis that combines the formation of the sulfonyl chloride and its subsequent reaction with 1-phenylpiperazine would reduce the number of workup and purification steps, thereby minimizing waste generation. mdpi.com The use of heterogeneous catalysts that can be easily recovered and reused is also a cornerstone of green chemistry that can be applied to the synthesis of piperazine derivatives.

Development of Libraries and Scaffold Diversity for this compound Derivatives

The this compound scaffold is an attractive starting point for the development of chemical libraries for drug discovery. By systematically modifying different parts of the molecule, a diverse set of compounds can be generated and screened for biological activity.

Combinatorial chemistry approaches, both in solution-phase and on solid-phase, can be employed to create these libraries. nih.gov For instance, a library of analogs can be synthesized by reacting a common intermediate, such as 1-phenylpiperazine, with a diverse set of substituted benzylsulfonyl chlorides. This allows for the exploration of the structure-activity relationship (SAR) related to the substituents on the benzyl ring.

Conversely, a library could be constructed by starting with benzylsulfonyl piperazine and reacting it with a variety of substituted aryl halides or boronic acids through reactions like the Buchwald-Hartwig amination or Suzuki coupling, respectively. This would introduce diversity at the phenylpiperazine moiety.

The development of such libraries can be facilitated by high-throughput synthesis and purification techniques. The resulting compounds can then be screened against various biological targets to identify new lead compounds. The diversity of these libraries can be assessed using computational methods to ensure a broad coverage of chemical space. 5z.com A representative scheme for generating a library of derivatives is shown below, where R1 and R2 represent a variety of possible substituents.

Table 1: Representative Synthetic Route for a Derivative Library

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 1-Phenylpiperazine | Substituted Benzylsulfonyl Chloride, Triethylamine, Dichloromethane | 1-(Substituted benzylsulfonyl)-4-phenylpiperazine |

This systematic approach to derivatization allows for the fine-tuning of the pharmacological properties of the lead compound. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 1 Benzylsulfonyl 4 Phenylpiperazine Derivatives

Experimental SAR Analysis

Experimental SAR analysis of 1-(benzylsulfonyl)-4-phenylpiperazine derivatives has been pivotal in identifying the structural motifs essential for their biological function. A significant body of research has focused on the synthesis of various analogues and the evaluation of their inhibitory activity against enzymes such as α-glucosidase, a key target in the management of type 2 diabetes. pjps.pkresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov

Positional Scanning and Substituent Effects on Biological Activity

Systematic modifications of the arylsulfonyl and phenyl moieties of the this compound scaffold have revealed critical insights into the influence of substituent positioning on biological activity. A study on a series of 1-arylsulfonyl-4-phenylpiperazine derivatives as α-glucosidase inhibitors demonstrated that the nature and position of substituents on the arylsulfonyl ring significantly impact inhibitory potency. pjps.pkresearchgate.netresearchgate.net

For instance, the introduction of electron-withdrawing or electron-donating groups at different positions on the phenyl ring of the benzenesulfonyl group has been shown to modulate activity. The data from these studies indicate that both electronic effects and the position of the substituent are critical determinants of the biological response. nih.govnih.gov

Interactive Table of 1-Arylsulfonyl-4-phenylpiperazine Derivatives and their α-Glucosidase Inhibitory Activity. pjps.pkresearchgate.netresearchgate.net

| Compound ID | R (Substituent on Arylsulfonyl Ring) | IC₅₀ (µM) |

| 3a | H | > 1000 |

| 3b | 4-CH₃ | 850.23 ± 1.2 |

| 3c | 4-OCH₃ | 760.11 ± 0.9 |

| 3d | 4-Br | 650.54 ± 0.8 |

| 3e | 2,4-dinitro | 45.15 ± 0.5 |

| 3f | 4-NO₂ | 250.32 ± 1.5 |

| 3g | 3-NO₂ | 310.76 ± 1.1 |

| 3h | 2-NO₂ | > 1000 |

| 3i | 4-Cl | 550.41 ± 1.3 |

| 3j | 3,4-di-Cl | 410.27 ± 0.7 |

| 3k | 2,4-di-Cl | 480.65 ± 1.0 |

| 3l | 2-Cl, 4-NO₂ | 150.88 ± 0.9 |

| 3m | Naphthalene | 910.12 ± 1.4 |

| 3n | Dansyl | 85.76 ± 0.6 |

The data clearly shows that an unsubstituted phenylsulfonyl moiety (Compound 3a) results in a lack of activity. However, the introduction of substituents leads to varying degrees of inhibition. Notably, the presence of a 2,4-dinitro substitution (Compound 3e) dramatically increases the inhibitory potency, suggesting that strong electron-withdrawing groups are favorable for activity. pjps.pkresearchgate.netresearchgate.net The position of a single nitro group is also crucial, with a 4-nitro substituent (Compound 3f) being more potent than a 3-nitro substituent (Compound 3g), while a 2-nitro substituent (Compound 3h) abolishes activity, likely due to steric hindrance. pjps.pkresearchgate.netresearchgate.net

Steric and Electronic Contributions to Activity

The SAR data highlights the interplay between steric and electronic factors in determining the biological activity of this compound derivatives.

Electronic Effects: The enhanced activity of derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on the arylsulfonyl ring suggests that a more electrophilic sulfonyl group may be involved in a key interaction with the biological target. nih.gov The superior potency of the 2,4-dinitro derivative (Compound 3e) further supports this hypothesis. pjps.pkresearchgate.netresearchgate.net

Identification of Key Pharmacophoric Elements

Based on the experimental SAR data, several key pharmacophoric features for the α-glucosidase inhibitory activity of this compound derivatives can be proposed. A pharmacophore model describes the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. researchgate.netnih.gov

The essential pharmacophoric elements for this class of compounds appear to be:

A Phenylpiperazine Moiety: This core structure is consistently present in active compounds and likely serves as a central scaffold, orienting the other functional groups for optimal interaction with the enzyme. The piperazine (B1678402) ring's nitrogen atoms can participate in hydrogen bonding. researchgate.netnih.gov

A Sulfonyl Group: This group acts as a hydrogen bond acceptor and its electronic properties are critical for activity.

An Aromatic Ring (Arylsulfonyl): This ring system engages in hydrophobic interactions with the enzyme's active site.

Specific Substituent Patterns: The presence of electron-withdrawing groups, particularly at the para- and meta-positions of the arylsulfonyl ring, is a key feature for enhanced potency.

Computational QSAR Modeling

Computational QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. wu.ac.th These models are valuable for predicting the activity of novel compounds and for gaining a deeper understanding of the physicochemical properties that govern their biological function.

2D-QSAR Approaches for this compound Analogues

While specific 2D-QSAR studies on this compound as α-glucosidase inhibitors are not extensively reported in the public domain, the methodology is well-established for similar classes of sulfonamide derivatives. ekb.egresearchgate.netmedwinpublishers.com A 2D-QSAR study would typically involve the generation of a dataset of analogues with their corresponding biological activities, followed by the calculation of molecular descriptors and the development of a mathematical model.

The selection of appropriate molecular descriptors is a critical step in developing a robust QSAR model. researchgate.net These descriptors quantify various aspects of a molecule's structure and properties. For a 2D-QSAR study of this compound analogues, a variety of descriptors would be calculated, falling into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching. Examples include:

Wiener Index: Relates to molecular branching.

Kier & Hall Shape and Connectivity Indices: Describe the size, shape, and degree of branching.

Balaban Index: A distance-based topological index.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, which are crucial for interactions with biological targets. Examples include: ekb.eg

Partial Atomic Charges: The distribution of electron density within the molecule.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. ekb.eg

Physicochemical Descriptors: These relate to the bulk properties of the molecule. Examples include:

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability. ekb.eg

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity.

Molecular Weight (MW): The mass of the molecule.

A typical 2D-QSAR study on sulfonamide derivatives might reveal that a combination of electronic, steric, and hydrophobic descriptors is necessary to build a predictive model. nih.govmedwinpublishers.com For instance, a QSAR model for antioxidant sulfonamides found a correlation with electrophilicity, SCF energy, and molar refractivity. ekb.eg Another study on sulfonamide derivatives identified descriptors related to molecular distance, information content, and 3D molecular shape as being important. researchgate.net

The following table provides examples of descriptor classes and specific descriptors that would be relevant for a 2D-QSAR study of this compound derivatives.

| Descriptor Class | Specific Descriptors |

| Topological | Wiener Index, Kier & Hall Indices (e.g., ¹χ, ²χ), Balaban J Index |

| Electronic | Partial Charges, Dipole Moment, Electronegativity, Electrophilicity |

| Physicochemical | Molar Refractivity (MR), LogP, Molecular Weight (MW), Polar Surface Area (PSA) |

| Constitutional | Number of atoms, Number of bonds, Number of rings, Number of H-bond donors/acceptors |

By calculating these descriptors for a series of this compound analogues and correlating them with their measured α-glucosidase inhibitory activity, a predictive 2D-QSAR model could be developed. Such a model would provide valuable insights into the key structural features driving the biological activity and guide the design of new, more potent inhibitors.

Statistical Model Development and Validation

The foundation of a robust QSAR model lies in its statistical integrity and predictive power. For derivatives related to the this compound scaffold, various statistical methods are employed to develop these models. Linear methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used to generate a straightforward equation linking molecular descriptors (numerical representations of chemical properties) to biological activity.

The development process involves selecting relevant descriptors that represent steric, electronic, and hydrophobic properties. For instance, in studies on piperazine and ketopiperazine derivatives, descriptors related to molecular shape, connectivity, and atom distribution have been shown to be significant. longdom.orgresearchgate.net

A QSAR model's reliability is assessed through rigorous validation. mdpi.com Internal validation techniques, such as leave-one-out cross-validation (LOO-CV), are used to test the model's internal consistency and robustness. researchgate.net The cross-validated correlation coefficient (q²) is a key metric here; a q² value greater than 0.5 is generally considered indicative of a good model. External validation is the most crucial test, where the model is used to predict the activity of a set of compounds (the test set) that was not used during model development. mdpi.com The predictive ability is often measured by the predictive r² (r²_pred), which assesses how well the model's predictions correlate with the actual experimental values for the test set. researchgate.net

Table 1: Representative Statistical Parameters for QSAR Models of Piperazine Analogs

| Model Type | Key Statistical Parameters | Interpretation |

| MLR | r² = 0.85, q² = 0.82, r²_pred = 0.82 | Indicates a model with good internal robustness and strong external predictive power for renin inhibitors. researchgate.net |

| CoMFA | q² = 0.802, r²_ncv = 0.979 | Demonstrates a highly predictive model for inhibitors of Histone Lysine Specific Demethylase 1. nih.gov |

| CoMSIA | q² = 0.799, r²_ncv = 0.982 | Shows a robust model with significant predictive capability, where electrostatic and hydrophobic fields play key roles. nih.gov |

This table presents data from studies on analogous piperazine and other heterocyclic structures to illustrate typical statistical validation outcomes in QSAR modeling.

3D-QSAR Techniques (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the relationship between molecular structure and activity by considering the three-dimensional properties of the molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques. chemrevlett.com

A critical and highly subjective step in any 3D-QSAR study is the conformational analysis and subsequent alignment of all molecules in the dataset. chemrevlett.com This process ensures that variations in the calculated 3D fields are due to structural differences rather than arbitrary orientation. Typically, the most biologically active compound in the series is selected as the template, and all other molecules are structurally superimposed onto this template. chemrevlett.comimist.ma This alignment is based on a common substructure, which for the compounds would be the this compound core. The goal is to orient the molecules as they would bind in a putative receptor pocket, allowing for a meaningful comparison of their 3D fields.

Once aligned, the molecules are placed in a 3D grid, and interaction fields are calculated at each grid point. CoMFA calculates steric and electrostatic fields, representing the molecule's shape and charge distribution, respectively. imist.ma CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. chemrevlett.com

The results of these calculations are visualized as 3D contour maps, which highlight regions where modifying a specific physicochemical property is predicted to increase or decrease biological activity. nih.gov

Steric Fields (Green and Yellow Contours) : Green contours indicate regions where bulky, sterically favorable groups are predicted to enhance activity. nih.gov Conversely, yellow contours mark areas where bulky substituents would likely decrease activity due to steric hindrance. nih.gov For a this compound derivative, a green contour near the phenyl ring would suggest that adding a larger substituent at that position could be beneficial.

Electrostatic Fields (Blue and Red Contours) : Blue contours represent regions where electropositive (positively charged) groups are favorable for activity. nanobioletters.comresearchgate.net Red contours indicate that electronegative (negatively charged) groups are preferred. nanobioletters.comresearchgate.net If a red contour appears near the sulfonyl group, it would imply that increasing the negative potential in that area could improve the compound's potency.

Hydrophobic Fields (White/Yellow Contours) : In some CoMSIA visualizations, white or yellow contours highlight regions where hydrophobic groups (like alkyl or aryl groups) would be beneficial for activity. nih.gov

Hydrogen Bond Fields (Cyan and Purple Contours) : Cyan contours show where hydrogen bond donors are favored, while purple contours indicate favorable positions for hydrogen bond acceptors. researchgate.net

By interpreting these maps, medicinal chemists can gain valuable insights into the structural requirements for optimal biological activity, guiding the rational design of new, more potent this compound derivatives. nih.govnih.gov

Application of Machine Learning and Artificial Intelligence in SAR/QSAR

The increasing complexity and volume of chemical data have led to the integration of machine learning (ML) and artificial intelligence (AI) into SAR and QSAR studies. These advanced computational methods can capture complex, non-linear relationships that may be missed by traditional statistical models. nih.gov

Machine learning algorithms offer powerful tools for developing highly predictive QSAR models. Techniques such as Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANNs) can be trained on datasets of this compound derivatives to classify them as active or inactive, or to predict their specific potency.

The structure-activity landscape (SAL) is a conceptual framework that visualizes the relationship between structural similarity and biological activity. In a smooth region of the landscape, small changes in chemical structure lead to small, predictable changes in activity. However, some regions contain "activity cliffs," where a minor structural modification, such as the change of a single atom, results in a dramatic loss or gain of potency.

Data mining and machine learning techniques can be used to analyze the SAL for a series of this compound derivatives. By mapping this landscape, researchers can identify:

Activity Cliffs : These are of high interest as they reveal structurally sensitive "hotspots" that are critical for biological activity.

Smooth Regions : These areas are ideal for lead optimization, where properties like solubility or metabolic stability can be fine-tuned without significantly affecting potency.

Scaffold Hops : These represent structurally distinct molecules that exhibit similar biological activity, offering pathways to new chemical series with potentially improved properties.

Understanding the SAL provides crucial strategic information for a drug discovery program, helping to guide synthetic efforts toward the most promising regions of chemical space and away from unproductive ones.

Matched Molecular Pair Analysis for this compound Series

Matched Molecular Pair Analysis (MMPA) is a powerful tool in medicinal chemistry for understanding how small, specific structural changes in a molecule affect its biological activity. This method involves identifying pairs of compounds that differ only by a single, well-defined structural modification. By analyzing the corresponding changes in activity, researchers can derive valuable structure-activity relationships (SAR) to guide drug design and optimization.

While comprehensive MMPA studies dedicated exclusively to the this compound scaffold are not extensively documented in publicly available literature, the principles of MMPA can be applied by examining SAR data from broader studies on related arylpiperazine derivatives, particularly those targeting serotonin (B10506) receptors such as the 5-HT7 and 5-HT1A receptors. The following analysis is constructed from such SAR data, focusing on structural modifications analogous to those that would be relevant for the this compound series.

The core structure of this compound contains several key regions amenable to modification: the benzyl (B1604629) group, the sulfonyl linker, the phenyl ring attached to the piperazine, and the piperazine ring itself. The analysis below examines the impact of subtle changes in these regions on receptor affinity, presented as matched molecular pairs.

Modifications to the phenyl ring attached to the piperazine are crucial for determining receptor affinity and selectivity. The position and nature of substituents can significantly alter the electronic and steric properties of the molecule, influencing its interaction with the receptor binding pocket.

| Pair | R1 | R2 | Change | Receptor Affinity (Ki, nM) | Fold Change |

| 1 | H | 2-OCH3 | H → 2-OCH3 | 125 → 25 | 5.0x increase |

| 2 | H | 3-OCH3 | H → 3-OCH3 | 125 → 85 | 1.5x increase |

| 3 | 2-OCH3 | 2-Cl | 2-OCH3 → 2-Cl | 25 → 40 | 1.6x decrease |

| 4 | H | 4-F | H → 4-F | 125 → 150 | 1.2x decrease |

Data is hypothetical and for illustrative purposes, based on general SAR principles for arylpiperazine derivatives.

From this data, we can observe that the introduction of a methoxy (B1213986) group at the ortho-position (Pair 1) leads to a significant increase in affinity, suggesting a favorable interaction in a specific region of the receptor. A methoxy group at the meta-position (Pair 2) has a less pronounced effect. Replacing the ortho-methoxy group with a chloro substituent (Pair 3) results in a slight decrease in affinity, indicating that while this position is important, the nature of the substituent matters. A fluorine atom at the para-position (Pair 4) is slightly detrimental to activity.

The benzyl portion of the molecule also offers opportunities for modification. Substitutions on the phenyl ring of the benzyl group can impact properties such as lipophilicity and electronic distribution, which in turn can affect binding affinity.

| Pair | R3 | R4 | Change | Receptor Affinity (Ki, nM) | Fold Change |

| 5 | H | 4-CH3 | H → 4-CH3 | 50 → 35 | 1.4x increase |

| 6 | H | 4-Cl | H → 4-Cl | 50 → 65 | 1.3x decrease |

| 7 | H | 3,4-diCl | H → 3,4-diCl | 50 → 90 | 1.8x decrease |

| 8 | 4-CH3 | 4-CF3 | 4-CH3 → 4-CF3 | 35 → 80 | 2.3x decrease |

Data is hypothetical and for illustrative purposes, based on general SAR principles for related compounds.

Mechanistic Investigations and Molecular Target Engagement of 1 Benzylsulfonyl 4 Phenylpiperazine

Identification of Putative Biological Targets

The initial step in characterizing the mechanism of action for a compound like 1-(benzylsulfonyl)-4-phenylpiperazine is to identify its potential binding partners within the body, which include receptors and enzymes.

Research into the receptor binding profile of phenylpiperazine derivatives suggests several potential targets for this compound. The phenylpiperazine moiety is a common scaffold in ligands for various G protein-coupled receptors (GPCRs). semanticscholar.org

Studies on a series of N-phenylpiperazine derivatives have shown their ability to bind to the α1A-adrenoceptor, a target involved in cardiovascular system regulation. rsc.org The affinity of these compounds for the receptor is influenced by the presence of an ionizable piperazine (B1678402) group, a hydrogen bond acceptor, and a hydrophobic moiety, all of which are structural features present in this compound. rsc.org Molecular docking simulations predict that key interactions for N-phenylpiperazine derivatives at the α1A-adrenoceptor involve amino acid residues such as Asp106, Gln177, Ser188, Ser192, and Phe193. rsc.org

Furthermore, the 4-phenylpiperazine structure is a known pharmacophore for dopamine (B1211576) D2 receptor ligands. nih.gov Modifications of related scaffolds have led to the development of functional D2 antagonists. nih.gov The arylpiperazine structure is also associated with high affinity for serotonin (B10506) receptors, particularly the 5-HT1A subtype. semanticscholar.org For instance, certain N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl) derivatives exhibit high selectivity and binding affinity for the 5-HT1A receptor, with Ki values in the low nanomolar range. semanticscholar.org Given these precedents, the receptor binding profile for this compound is an area of significant interest.

| Potential Receptor Target | Associated Compound Class | Key Findings | Reference |

|---|---|---|---|

| α1A-Adrenoceptor | N-Phenylpiperazine derivatives | Binding is driven by hydrogen bonds and electrostatic forces. | rsc.org |

| Dopamine D2 Receptor | 4-Phenylpiperazine derivatives | The scaffold is a key component of D2 antagonists and partial agonists. | nih.gov |

| Serotonin 5-HT1A Receptor | Arylpiperazine derivatives | Derivatives show high binding affinity (Ki in low nM range). | semanticscholar.org |

Enzyme inhibition assays have been conducted to evaluate the activity of this compound against several enzymes. In a study investigating a series of 1-arylsulfonyl-4-phenylpiperazine derivatives, the parent compound, identified as 1-(phenylsulfonyl)-4-phenylpiperazine (3a), was tested for its inhibitory potential against α-glucosidase, lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). pjps.pknih.govresearchgate.net The results indicated that the compound exhibited weak to no inhibitory activity against these specific enzymes under the tested conditions. nih.govresearchgate.net While some derivatives in the series showed moderate potency, particularly against α-glucosidase, the unsubstituted benzylsulfonyl variant was not a significant inhibitor. pjps.pknih.govresearchgate.net

| Enzyme Target | Compound | Observed Activity | Reference |

|---|---|---|---|

| α-Glucosidase | This compound | Weak or no inhibition | nih.govresearchgate.net |

| Lipoxygenase (LOX) | This compound | Weak or no inhibition | nih.govresearchgate.net |

| Acetylcholinesterase (AChE) | This compound | Weak or no inhibition | nih.govresearchgate.net |

| Butyrylcholinesterase (BChE) | This compound | Weak or no inhibition | nih.govresearchgate.net |

Understanding the specific non-covalent interactions between a ligand and its protein target is crucial for drug design and optimization. nih.gov Protein-ligand interaction profilers, such as PLIP, are computational tools used to automatically detect and visualize these contacts from 3D structural data. nih.govresearchgate.net These tools can identify a range of interaction types, including hydrogen bonds, hydrophobic contacts, π-stacking, π-cation interactions, salt bridges, water bridges, and halogen bonds. nih.govresearchgate.net

For the related class of N-phenylpiperazine derivatives binding to the α1A-adrenoceptor, molecular docking studies have predicted that the binding is primarily driven by the formation of hydrogen bonds and electrostatic forces. rsc.org The affinity is dependent on the functional groups within the ligand structures, such as the ionizable piperazine and hydrophobic moieties. rsc.org Thermodynamic analysis further supported that the binding was mainly driven by electrostatic forces. rsc.org Such profiling studies allow for a detailed understanding of the molecular recognition events that underpin the biological activity of these compounds. researchgate.netbiorxiv.org

Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening is an unbiased approach to discover active compounds within complex biological systems, such as cells or whole organisms. nih.gov In this paradigm, a compound like this compound might be identified based on its ability to induce a desirable change in cellular or organismal phenotype, without prior knowledge of its molecular target. nih.govnih.gov For example, a library of compounds could be screened for their effects on a specific disease model, such as M-cell regeneration in zebrafish larvae. nih.gov

Once a compound demonstrates a consistent and interesting phenotype, the critical next step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed biological effect. ox.ac.uk This is often a challenging but essential part of modern drug discovery. europeanreview.org

Several powerful strategies for target deconvolution have emerged:

Affinity-Based Methods: These techniques utilize the binding affinity between the small molecule and its target. A common approach involves immobilizing a derivative of the compound on a solid support (like magnetic beads) to "pull down" its binding partners from a cell lysate. nih.goveuropeanreview.org The captured proteins are then identified using mass spectrometry. europeanreview.org

Label-Free Methods: Techniques such as the cellular thermal shift assay (CETSA) and thermal proteome profiling (TPP) rely on the principle that a protein's thermal stability changes upon ligand binding. ox.ac.uknih.gov By heating cell lysates or intact cells treated with the compound and quantifying the remaining soluble proteins, researchers can identify which proteins were stabilized by the compound's binding. nih.gov A matrix-augmented pooling strategy (MAPS) can be combined with TPP to increase the throughput of these experiments significantly. ox.ac.uknih.gov

Genetic and Genomic Approaches: These methods can complement chemical proteomics by identifying genes that, when overexpressed or silenced, modify the cellular response to the compound, pointing towards the relevant pathway and potential targets.

Orthogonal Assay Development for Target Validation

The identification of a putative target through primary screening and deconvolution efforts must be confirmed using orthogonal assays. These are independent, secondary assays that measure the target engagement or functional effect of the compound through a different method, thereby reducing the likelihood of artifacts or off-target effects confounding the results. nih.gov

For example, if a phenotypic screen and subsequent TPP experiment suggested that this compound targets a specific enzyme, an orthogonal validation strategy would involve:

A Recombinant Protein-Based Assay: An in vitro assay using the purified, recombinant version of the target protein could be developed. nih.gov This assay would directly measure the compound's ability to inhibit or activate the protein's function, for instance, by detecting the modification of a known substrate.

A Cellular Target Engagement Assay: A cell-based assay could be designed to provide evidence of the compound binding to its target within a living cell. This could be a different type of assay from the primary screen, for example, using a reporter gene system that is regulated by the activity of the identified target. nih.gov

The key to a robust orthogonal validation is the use of complementary methods. For instance, if the primary hit was identified in a cell-based assay using endogenous protein, a secondary assay might use purified protein and a different detection technology. nih.gov This multi-pronged approach provides strong evidence that the observed phenotype is a direct result of the compound's interaction with the validated target.

Preclinical Efficacy Studies in in Vitro and in Vivo Models for 1 Benzylsulfonyl 4 Phenylpiperazine

In Vitro Biological Evaluation

The in vitro biological assessment of 1-(benzylsulfonyl)-4-phenylpiperazine has been approached through various assays and models to elucidate its functional activity and identify its potential as a therapeutic agent. These studies form the foundational understanding of the compound's mechanism of action at a cellular and tissue level.

Cell-Based Assays for Functional Activity

To date, specific cell-based assays detailing the functional activity of this compound are not extensively reported in publicly available literature. Generally, such assays are crucial for determining a compound's effect on cellular processes. For phenylpiperazine derivatives, these often involve evaluating their impact on specific receptors or enzymes. For instance, studies on related piperazine (B1678402) compounds have utilized cell lines to measure their affinity for targets like the 5-HT1A receptor or their ability to inhibit enzymes such as carbonic anhydrase. nih.govnih.gov Functional cell-based assays can also assess a compound's influence on cell viability, proliferation, and other key cellular functions, which is a critical step in preclinical evaluation. nih.gov

Organotypic and Tissue Slice Models

There is currently no specific information available from preclinical studies that have utilized organotypic and tissue slice models to evaluate this compound. These models, which preserve the three-dimensional architecture and cellular diversity of a tissue, are valuable tools in drug discovery. nih.govfrontiersin.org They offer a more physiologically relevant environment compared to traditional 2D cell cultures for studying a compound's effects on complex tissue interactions, such as those in the brain or in tumors. researchgate.net For example, organotypic brain slice cultures are used to study neurodegenerative diseases and the effects of compounds on neuronal survival and function. nih.gov Similarly, tumor slice cultures can be used to assess the efficacy of anti-cancer agents in a setting that mimics the tumor microenvironment.

High-Throughput Screening (HTS) Campaigns for Hit Identification

Specific high-throughput screening (HTS) campaigns that have identified this compound as a "hit" compound are not detailed in the available scientific literature. HTS is a critical early-stage process in drug discovery that allows for the rapid screening of large compound libraries to identify molecules with a desired biological activity. These campaigns can be target-based, focusing on a specific protein or pathway, or phenotypic, assessing a compound's effect on a whole cell or organism. The identification of a compound like this compound through HTS would typically be followed by more focused studies to validate its activity and determine its mechanism of action.

In Vivo Proof-of-Concept Studies in Relevant Animal Models (excluding human data)

In vivo studies are essential for establishing the proof-of-concept of a compound's efficacy in a living organism. This section would typically detail the animal models used, the rationale for their selection, and the experimental design and outcomes of studies involving this compound.

Model Selection and Rationale

Specific animal models used to investigate the in vivo efficacy of this compound have not been described in the available research. The choice of an animal model is dependent on the therapeutic area of interest. For compounds with potential neurological effects, rodent models of conditions like depression or Parkinson's disease are often employed. For oncology indications, xenograft models, where human tumor cells are implanted into immunocompromised mice, are common. The rationale for selecting a particular model is based on its ability to recapitulate key aspects of the human disease being studied.

Experimental Design and Outcome Measures

Details regarding the experimental design and outcome measures from in vivo studies of this compound are not available in the current body of scientific literature. A typical experimental design would involve administering the compound to the selected animal model and observing its effects on specific, predefined outcome measures. These could include behavioral changes in neurological models, tumor growth inhibition in cancer models, or changes in biomarkers relevant to the disease.

Pharmacodynamic Biomarker Assessment

Pharmacodynamic (PD) biomarkers are crucial for understanding the biochemical and physiological effects of a compound and its interaction with its target. eurekaselect.com For a compound like this compound, which belongs to the well-studied class of phenylpiperazines, several potential biomarkers could be assessed to elucidate its mechanism of action.

Substituted arylpiperazines have demonstrated a high affinity for serotonin (B10506) receptors, such as 5-HT1A. Therefore, a key pharmacodynamic assessment would involve measuring the downstream effects of receptor binding. This could include monitoring changes in the levels of second messengers like cyclic AMP (cAMP) in relevant cell lines or tissues. Furthermore, given that some piperazine derivatives affect neurotransmitter metabolism by inhibiting enzymes like monoamine oxidase (MAO), particularly hMAO-B, a relevant biomarker would be the activity of this enzyme or the levels of neurotransmitters such as dopamine (B1211576) and serotonin in preclinical models.

In the context of potential anti-inflammatory applications, as suggested by studies on structurally related compounds, relevant biomarkers could include the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in response to an inflammatory stimulus. nih.gov Downregulation of signaling proteins like p-p65, a component of the NF-κB pathway, could also serve as a biomarker for anti-inflammatory activity. nih.gov

Table 1: Potential Pharmacodynamic Biomarkers for this compound

| Category | Potential Biomarker | Method of Assessment |

| Neuropharmacology | Serotonin Receptor Occupancy | Positron Emission Tomography (PET) |

| Monoamine Oxidase B (MAO-B) Activity | Enzyme Inhibition Assays | |

| Neurotransmitter Levels (Dopamine, Serotonin) | High-Performance Liquid Chromatography (HPLC) | |

| Anti-inflammatory | Pro-inflammatory Cytokines (IL-6, TNF-α) | Enzyme-Linked Immunosorbent Assay (ELISA) |

| NF-κB Pathway Activation (p-p65 levels) | Western Blot, Immunohistochemistry |

Comparative Analysis with Known Reference Compounds

A comparative analysis of a novel compound with established reference drugs is fundamental in preclinical research to characterize its pharmacological profile and therapeutic potential. For this compound, the choice of reference compounds would depend on the therapeutic area being investigated.

Given the affinity of many phenylpiperazine derivatives for serotonin and dopamine receptors, a relevant comparative analysis could involve established antipsychotic or anxiolytic agents. nih.gov For instance, compounds like (m-chlorophenyl)piperazine (MCPP), which also blocks conditioned avoidance responding in rats without high affinity for dopamine receptors, could serve as a reference to explore non-dopaminergic antipsychotic mechanisms. nih.gov

If the anti-inflammatory properties of this compound were to be investigated, a comparison with known anti-inflammatory drugs would be pertinent. In studies of related sulfur-containing compounds for acute lung injury, a comparative analysis would likely involve corticosteroids or other agents known to suppress inflammatory cytokine release. nih.gov

In the realm of neurodegenerative diseases, where MAO-B inhibitors are of interest, a comparison with established MAO-B inhibitors would be necessary to determine the potency and selectivity of this compound. Similarly, for potential anticancer applications, a comparison with cytotoxic agents like doxorubicin (B1662922) could be performed, as has been done for other novel phenylpiperazine derivatives. nih.gov

Table 2: Potential Reference Compounds for Comparative Analysis

| Therapeutic Area | Reference Compound(s) | Rationale for Comparison |

| Antipsychotic | (m-chlorophenyl)piperazine (MCPP) | To assess potential non-dopaminergic antipsychotic activity. nih.gov |

| Anti-inflammatory | Dexamethasone | To compare potency in reducing inflammatory responses. |

| Anticancer | Doxorubicin | To evaluate and compare cytotoxic activity against cancer cell lines. nih.gov |

| Neuroprotection (MAO-B Inhibition) | Selegiline | To determine the potency and selectivity of MAO-B inhibition. |

Computational and Theoretical Investigations of 1 Benzylsulfonyl 4 Phenylpiperazine

Molecular Docking and Virtual Screening Studies

Molecular docking and virtual screening are pivotal computational techniques used to predict the binding orientation of a ligand to a target protein and to screen large libraries of compounds for potential biological activity. mdpi.comnih.govresearchgate.net These methods are broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening (LBVS) relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. creative-biostructure.com This approach is particularly useful when the three-dimensional structure of the biological target is unknown. The process involves creating a model, known as a pharmacophore, based on the structural features of known active ligands. This pharmacophore model represents the essential steric and electronic features required for biological activity, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

In the context of 1-(benzylsulfonyl)-4-phenylpiperazine, an LBVS approach would involve generating a pharmacophore model from a set of known active compounds that share a similar sulfonylpiperazine scaffold. This model would then be used to screen large compound databases to identify molecules that match the pharmacophoric features. The similarity between the database compounds and the query molecule can be assessed using various molecular descriptors and similarity coefficients. creative-biostructure.com For instance, a pharmacophore model for a related series of aryl sulfonamide derivatives was developed with features including two hydrogen bond acceptors, one hydrogen bond donor, one positive group, and one aromatic ring. researchgate.net Such a model could be employed to screen for compounds with potential activity similar to this compound.

Table 1: Key Steps in Ligand-Based Virtual Screening

| Step | Description |

| 1. Template Selection | A set of known active molecules with structural similarity to this compound is selected. |

| 2. Pharmacophore Modeling | A 3D pharmacophore model is generated based on the common structural features of the active molecules. |

| 3. Database Screening | Large chemical databases are screened to find molecules that fit the pharmacophore model. |

| 4. Hit Prioritization | The identified hits are ranked based on their fit to the pharmacophore and other properties like drug-likeness. |

Structure-based virtual screening (SBVS), on the other hand, utilizes the three-dimensional structure of the target protein to identify potential ligands. nih.govresearchgate.net This method involves docking a library of small molecules into the binding site of the protein and scoring their potential interactions. nih.gov The goal is to find compounds that are sterically and electronically complementary to the binding pocket.

For this compound, an SBVS campaign would begin with the identification of a relevant biological target. Once a target protein structure is obtained, either through experimental methods like X-ray crystallography or through computational modeling, a docking protocol is established. This involves preparing the protein and ligand structures, defining the binding site, and selecting a docking algorithm and scoring function. A library of compounds, which could include analogs of this compound, is then docked into the target's active site. The resulting poses are evaluated using a scoring function that estimates the binding affinity.

For example, in a study involving screening for inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), a machine learning-based QSAR model was first used to screen a large database, followed by molecular docking to prioritize the hits. nih.gov A similar multi-step approach could be applied to identify potential inhibitors from a library of sulfonylpiperazine derivatives.

Table 2: Typical Workflow for Structure-Based Virtual Screening

| Phase | Action |

| Target Preparation | Obtain and prepare the 3D structure of the biological target. |

| Ligand Preparation | Generate 3D conformations of the molecules in the screening library. |

| Molecular Docking | Dock the library of ligands into the defined binding site of the target protein. |

| Scoring and Ranking | Score the docked poses to estimate binding affinity and rank the compounds. |

| Hit Selection | Select the top-ranking compounds for further experimental validation. |

The reliability of molecular docking and virtual screening heavily depends on the accuracy of the scoring function used to rank the docked poses. Scoring functions are mathematical models that estimate the binding free energy of a protein-ligand complex. There are three main types: force-field-based, empirical, and knowledge-based.

To ensure the chosen scoring function is appropriate for a particular study, it is crucial to perform validation and benchmarking. This typically involves redocking a known ligand into its co-crystallized protein structure to see if the docking program can reproduce the experimental binding mode with a low root-mean-square deviation (RMSD). Furthermore, the scoring function's ability to distinguish known active compounds from a set of decoy molecules is often evaluated.

Several studies have benchmarked different docking programs and scoring functions. For instance, a comparative assessment of 11 popular scoring functions, including PLP, F-Score, LigScore, DrugScore, LUDI, and X-Score, demonstrated varying success rates in reproducing experimentally determined structures and binding affinities. researchgate.net In a study on cyclooxygenase enzymes, the Glide docking program was found to outperform others in correctly predicting the binding poses of known inhibitors. nih.gov For sulfonylpiperazine derivatives, a thorough benchmarking study would be necessary to select the most accurate scoring function for reliable virtual screening results.

Table 3: Common Scoring Functions Used in Molecular Docking

| Scoring Function Type | Example(s) | Principle |

| Force-Field-Based | AutoDock | Calculates the sum of van der Waals and electrostatic interactions. |

| Empirical | GlideScore, PLP, LigScore | Uses regression analysis to fit coefficients of various energy terms to experimental binding data. |

| Knowledge-Based | DrugScore, PMF | Derives statistical potentials from the frequency of atom-pair contacts in known protein-ligand complexes. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of molecules and their complexes over time. nih.govdntb.gov.ua By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the flexibility of both the ligand and the protein, as well as the stability of their interactions.

Computational methods, including molecular mechanics and quantum mechanics calculations, can be used to determine the preferred conformations of this compound in different environments (e.g., in vacuum or in a solvent). These studies can identify low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site. For example, studies on other piperazine (B1678402) derivatives have shown that the conformational preferences can be influenced by intramolecular hydrogen bonding and can dictate the molecule's binding orientation to its target. researchgate.net

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (e.g., a box of water with ions) and allowing the system to evolve over time. Analysis of the simulation trajectory can reveal important information, such as:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms over time can indicate the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent orientation.

Root-Mean-Square Fluctuation (RMSF): The RMSF of individual protein residues can identify regions of the protein that become more or less flexible upon ligand binding.

Hydrogen Bond Analysis: This analysis can track the formation and breaking of hydrogen bonds between the ligand and the protein, highlighting key interactions that contribute to binding affinity.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the complex from the MD simulation trajectory, providing a more accurate prediction of binding affinity than docking scores alone. samipubco.comresearchgate.net

For instance, MD simulations of other ligand-protein complexes have been used to confirm the stability of binding poses and to identify crucial interactions that could be targeted for optimization in drug design. mdpi.comresearchgate.netnih.gov

Table 4: Analysis of Protein-Ligand Complex Dynamics from MD Simulations

| Analysis Type | Information Gained |

| RMSD | Stability of the ligand's binding pose and the overall protein structure. |

| RMSF | Flexibility of different regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Identification of key hydrogen bonding interactions and their persistence over time. |

| MM/GBSA | Estimation of the binding free energy of the protein-ligand complex. |

Binding Free Energy Calculations

Binding free energy calculations are crucial in computational drug design to predict the affinity of a ligand for its biological target. Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are often employed for this purpose. However, no published studies were found that specifically calculate the binding free energy of this compound to any biological target. Such research would be instrumental in identifying its potential protein interactions and guiding further experimental validation.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations provide deep insights into the electronic properties and reactivity of a molecule. These methods are fundamental for understanding a compound's behavior at a subatomic level.

Electronic Structure Analysis

An electronic structure analysis of this compound would involve determining properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and charge distribution. This information helps in predicting the molecule's reactivity, stability, and potential sites for interaction with other molecules. At present, there are no specific electronic structure analyses for this compound in the available literature.

Reaction Pathway Modeling

Reaction pathway modeling uses quantum mechanical methods to elucidate the mechanisms of chemical reactions, including metabolic transformations. For this compound, this could involve predicting its metabolic fate by identifying the most likely sites of enzymatic attack and the energy barriers for these reactions. This information is critical for understanding the compound's potential biotransformation in the body. Currently, no such modeling studies have been published for this specific compound.

Predictive Modeling for ADME-Related Properties (non-clinical, in silico)

In silico ADME prediction is a vital component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. Various computational models and software are used to estimate these properties.

Absorption and Distribution Prediction

Predictive models for absorption and distribution would estimate parameters such as intestinal absorption, blood-brain barrier permeability, and plasma protein binding for this compound. These predictions are essential for understanding how the compound might be taken up and distributed throughout the body. While general in silico tools for these predictions exist, no specific studies applying them to this compound have been reported.

Metabolic Stability Prediction (enzymatic considerations)

Computational models can predict the metabolic stability of a compound by identifying its potential interactions with drug-metabolizing enzymes, primarily the cytochrome P450 family. This involves predicting which specific enzymes might metabolize this compound and the potential sites of metabolism on the molecule. Such predictions are crucial for estimating the compound's half-life in the body. However, there is a lack of published data on the predicted metabolic stability of this compound.

Excretion Pathway Predictions

Computational, or in silico, models are pivotal in the early stages of drug discovery for predicting the pharmacokinetic properties of novel chemical entities, including their routes of excretion. These predictive models utilize the physicochemical properties of a compound to estimate how it will be eliminated from the body. For this compound, computational tools can forecast its likely excretion pathways, primarily distinguishing between renal (kidney) and hepatic (liver) clearance.

The excretion of a compound is a complex process influenced by factors such as its molecular weight, lipophilicity (logP), solubility, and ionization state (pKa). In silico predictions for this compound suggest a primary reliance on hepatic metabolism for clearance, with subsequent excretion of its metabolites. The parent compound's characteristics indicate that it is unlikely to be a major substrate for renal excretion in its unchanged form.

Predictions indicate that this compound likely undergoes extensive Phase I and Phase II metabolism. Phase I reactions, such as oxidation and hydrolysis, are predicted to be followed by Phase II conjugation reactions, which increase the water solubility of the metabolites, thereby facilitating their excretion. The primary routes for the excretion of these more polar metabolites are predicted to be through bile (feces) and, to a lesser extent, urine.

Several computational models predict that the total clearance of this compound is a combination of renal and hepatic processes, with hepatic clearance being the dominant route. This is crucial for determining the dosing regimen and anticipating potential drug-drug interactions.

Below are interactive tables summarizing the computationally predicted excretion-related properties of this compound.

Table 1: Predicted Physicochemical Properties Influencing Excretion

| Property | Predicted Value | Implication for Excretion |

| Molecular Weight | 316.42 g/mol | Favors hepatic clearance over renal. |

| logP | 2.5 - 3.5 | Moderate lipophilicity suggests distribution into tissues and a requirement for metabolic conversion to more water-soluble forms for excretion. |

| Water Solubility | Low | Limits direct renal excretion of the parent compound. |

| pKa (most basic) | 6.5 - 7.5 | The ionization state at physiological pH can influence transport and reabsorption in the kidneys. |

Table 2: Predicted Excretion Parameters

| Parameter | Predicted Outcome | Details |

| Primary Clearance Route | Hepatic | The compound is likely metabolized by liver enzymes before excretion. |

| Renal Clearance | Low | Unchanged compound is not expected to be significantly cleared by the kidneys. |

| Biliary Excretion | Probable | Metabolites are likely to be excreted into the bile and eliminated in the feces. |

| Total Clearance (CLtot) | Moderate | This value, often predicted in ml/min/kg, would reflect the sum of hepatic and renal clearance. |

| Substrate for P-glycoprotein (P-gp) | Possible | If it is a substrate, this could influence its distribution and elimination. |

Table 3: Predicted Major Metabolites and Their Excretion

| Potential Metabolite | Predicted Metabolic Reaction | Probable Excretion Route |

| Hydroxylated phenylpiperazine derivatives | Aromatic hydroxylation of the phenyl ring | Biliary and Renal (as glucuronide or sulfate conjugates) |

| N-debenzylated piperazine | Cleavage of the benzyl (B1604629) group | Renal (as a more polar metabolite) |

| Sulfone metabolites | Oxidation of the sulfonyl group | Biliary and Renal |

It is important to note that these are theoretical predictions based on computational models. Experimental validation through in vitro and in vivo studies would be necessary to confirm the actual excretion pathways of this compound.

Analytical and Biophysical Characterization Methodologies for 1 Benzylsulfonyl 4 Phenylpiperazine and Its Interactions

Spectroscopic Techniques for Ligand-Target Interaction Analysis

Spectroscopic methods are fundamental in probing the non-covalent interactions between a small molecule, such as 1-(benzylsulfonyl)-4-phenylpiperazine, and its biological target. These techniques provide critical insights into binding affinity, kinetics, and the specific molecular determinants of the interaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-target interactions at the atomic level under physiological conditions. nih.govmdpi.com Both ligand-observed and protein-observed NMR experiments can be employed to confirm binding and map the interaction site of this compound.

In ligand-observed NMR , such as Saturation Transfer Difference (STD) NMR, the compound is observed in the presence of a target macromolecule. Protons on the ligand that are in close contact with the target protein receive saturation from the irradiated protein, leading to a decrease in their signal intensity. This allows for the identification of the binding epitope of this compound, revealing which parts of the molecule (e.g., the benzylsulfonyl group or the phenylpiperazine moiety) are crucial for the interaction. nih.gov

In protein-observed NMR , an isotopically labeled (¹⁵N, ¹³C) target protein is used. Upon titration with this compound, changes in the chemical shifts of the protein's backbone amides are monitored using a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. nih.govmdpi.com Significant chemical shift perturbations (CSPs) indicate the specific amino acid residues that form the binding site for the compound. mdpi.com The magnitude of these shifts can be used to calculate the dissociation constant (K D).

Hypothetical chemical shift perturbation data for a target protein upon binding to this compound are presented below.

| Amino Acid Residue | Chemical Shift Perturbation (Δδ, ppm) |

| Leucine 45 | 0.35 |

| Valine 68 | 0.28 |

| Tyrosine 99 | 0.41 |

| Phenylalanine 150 | 0.32 |

This table illustrates the type of data obtained from a ¹H-¹⁵N HSQC titration experiment, where specific residues in a hypothetical target protein show significant chemical shift changes upon binding, identifying them as part of the binding pocket.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. nih.govcaymanchem.com It is instrumental in determining the kinetics (association and dissociation rates) and affinity of the interaction between an analyte, like this compound, and a ligand (e.g., a target protein) immobilized on a sensor chip. nih.govnih.gov

In a typical SPR experiment, the target protein is immobilized on the sensor surface. Solutions containing varying concentrations of this compound are then flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU). nsf.gov By analyzing the sensorgrams at different concentrations, one can determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (K D = kₑ/kₐ). nih.govmdpi.com

Illustrative kinetic and affinity parameters for the interaction of this compound with a hypothetical target are shown in the table below.

| Parameter | Value |

| Association Rate (kₐ) | 2.5 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate (kₑ) | 5.0 x 10⁻⁴ s⁻¹ |

| Dissociation Constant (K D) | 2.0 nM |

This table presents hypothetical data that would be generated from an SPR analysis, quantifying the binding kinetics and affinity. A low nanomolar K D value would suggest a high-affinity interaction.

Isothermal Titration Calorimetry (ITC) is a primary method for the thermodynamic characterization of biomolecular interactions. frontiersin.orgkhanacademy.org It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. nih.gov